molecular formula C16H12O4 B12211016 2-(4-oxochroman-2-yl)benzoic Acid

2-(4-oxochroman-2-yl)benzoic Acid

Cat. No.: B12211016
M. Wt: 268.26 g/mol
InChI Key: YPIAPKNOWLEZNW-UHFFFAOYSA-N
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Description

2-(4-oxochroman-2-yl)benzoic acid is an organic compound that belongs to the class of chroman derivatives It is characterized by a chroman ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxochroman-2-yl)benzoic acid typically involves the condensation of chroman-4-one with a suitable benzoic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where chroman-4-one is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of safer reagents and solvents, as well as the elimination of purification steps like column chromatography, can make the process more environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxochroman-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-oxochroman-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death. The compound may also inhibit key enzymes involved in fungal metabolism . In medicinal applications, it may interact with various cellular receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxochroman-2-yl)benzoic acid is unique due to its specific combination of the chroman and benzoic acid moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(4-oxo-2,3-dihydrochromen-2-yl)benzoic acid

InChI

InChI=1S/C16H12O4/c17-13-9-15(20-14-8-4-3-7-12(13)14)10-5-1-2-6-11(10)16(18)19/h1-8,15H,9H2,(H,18,19)

InChI Key

YPIAPKNOWLEZNW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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